

Spectroscopic Profile of 8-Chloroquinoline-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Chloroquinoline-2-carbaldehyde

Cat. No.: B1270957

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for **8-Chloroquinoline-2-carbaldehyde** is not readily available in public domain literature and chemical databases. This guide provides a detailed analysis based on structurally analogous compounds to predict the expected spectroscopic properties of **8-Chloroquinoline-2-carbaldehyde**. This information is intended to serve as a reference for researchers in the field.

Introduction

8-Chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its quinoline scaffold is a "privileged structure" found in numerous biologically active compounds, and the presence of a reactive aldehyde group at the 2-position, along with a chloro-substituent at the 8-position, makes it a versatile building block for the synthesis of novel derivatives with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and any synthesized compound. This technical guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **8-Chloroquinoline-2-carbaldehyde**, based on the analysis of closely related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **8-Chloroquinoline-2-carbaldehyde**. These predictions are derived from known data of structurally similar

compounds, including 8-chloroquinoline and various quinoline-2-carbaldehyde derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.1 - 10.3	s	1H	-CHO
~8.3 - 8.5	d	1H	H-3
~8.1 - 8.3	d	1H	H-4
~7.8 - 8.0	d	1H	H-5
~7.6 - 7.8	t	1H	H-6
~7.9 - 8.1	d	1H	H-7

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and aldehyde groups. The exact coupling constants would need to be determined experimentally.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~192 - 194	-CHO
~152 - 154	C-2
~148 - 150	C-8a
~137 - 139	C-4
~133 - 135	C-8
~130 - 132	C-6
~128 - 130	C-5
~127 - 129	C-7
~122 - 124	C-3
~121 - 123	C-4a

Note: The assignments are based on general knowledge of quinoline chemistry and the electronic effects of the substituents.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3050 - 3100	Medium	Aromatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi resonance)
~1700 - 1715	Strong	C=O stretch (aldehyde)
~1580 - 1620	Medium-Strong	C=C and C=N ring stretching
~1100 - 1200	Medium	C-Cl stretch
~750 - 850	Strong	C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
191/193	High	$[M]^+$ (Molecular ion, showing isotopic pattern for one chlorine atom)
190/192	Medium	$[M-H]^+$
162/164	Medium	$[M-CHO]^+$
127	High	$[M-Cl-CHO]^+$ or $[C_9H_6N]^+$

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

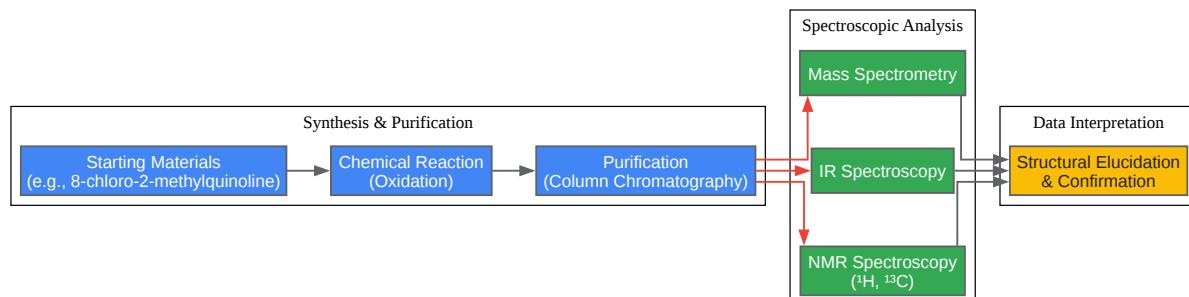
Experimental Protocols

While specific experimental protocols for **8-Chloroquinoline-2-carbaldehyde** are not detailed in the searched literature, the following are general methodologies for the synthesis and spectroscopic characterization of similar quinoline derivatives.

General Synthesis Method

A common route to quinoline-2-carbaldehydes is the oxidation of the corresponding 2-methylquinoline.

- Oxidation: To a solution of 8-chloro-2-methylquinoline in a suitable solvent (e.g., dioxane or glacial acetic acid), an oxidizing agent such as selenium dioxide (SeO_2) is added.
- Reaction: The mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).
- Work-up: The reaction mixture is cooled and filtered to remove solid byproducts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).


- Purification: The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization Methods

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The purified sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or a solution in a suitable solvent.
- Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample would be introduced via a direct insertion probe, gas chromatography (GC), or liquid chromatography (LC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a target compound like **8-Chloroquinoline-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 8-Chloroquinoline-2-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270957#8-chloroquinoline-2-carbaldehyde-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com